molecular formula C10H18N2O4 B2403583 4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid CAS No. 356517-38-9

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid

Cat. No.: B2403583
CAS No.: 356517-38-9
M. Wt: 230.264
InChI Key: PNIHOTDSIJXUMR-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid is an organic compound with the molecular formula C10H18N2O4. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Scientific Research Applications

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.

    Biology: Used in the synthesis of peptide-based drugs and biomolecules.

    Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Used in the production of fine chemicals and intermediates for various industrial applications.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid are not fully understood yet. It is known that this compound can participate in various biochemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

It is known to cause serious eye irritation, respiratory irritation, and skin irritation

Molecular Mechanism

It is known that this compound can undergo a free radical reaction

Temporal Effects in Laboratory Settings

It is known that this compound has a storage temperature of 2-8°C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid typically involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium or in an organic solvent like tetrahydrofuran (THF) at ambient temperature. The tert-butoxycarbonyl group is introduced to protect the amine functionality of piperazine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in methanol.

    Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in peptide synthesis.

Common Reagents and Conditions

    Trifluoroacetic Acid: Used for deprotection of the tert-butoxycarbonyl group.

    Hydrochloric Acid in Methanol: Another reagent for deprotection.

    Di-tert-butyl Dicarbonate:

Major Products Formed

The major products formed from these reactions include the deprotected piperazine derivatives and various coupled products used in further synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Boc-piperazine-2-carboxylic acid: Another piperazine derivative with a similar protecting group.

    1-Boc-piperazine-3-carboxylic acid: A related compound used for similar purposes in organic synthesis.

    Piperazine-1,3-dicarboxylic acid 1-tert-butyl ester: Another derivative with protective functionalities.

Uniqueness

4-(Tert-butoxycarbonyl)piperazine-1-carboxylic acid is unique due to its specific structure and the position of the tert-butoxycarbonyl group, which provides selective protection for the amine group. This selectivity is crucial in multi-step organic syntheses, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-11(5-7-12)8(13)14/h4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIHOTDSIJXUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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